4-iodo-1-(4-methylbenzyl)-1H-pyrazole
Description
4-Iodo-1-(4-methylbenzyl)-1H-pyrazole is a substituted pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and a 4-methylbenzyl group at the 1-position. The molecular formula is C₁₁H₁₁IN₂, with a molecular weight of 314.12 g/mol (adjusted from the methoxy analog in ). The iodine atom enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis. Its structure is analogous to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole (CAS 905751-58-8, ), but the methyl group on the benzyl ring reduces polarity compared to methoxy, influencing solubility and reactivity.
Properties
Molecular Formula |
C11H11IN2 |
|---|---|
Molecular Weight |
298.12g/mol |
IUPAC Name |
4-iodo-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7H2,1H3 |
InChI Key |
NWKSAFDELJOLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)I |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Positional Reactivity : The 4-iodo position in pyrazoles is critical for efficient Pd-catalyzed cross-couplings, as 3-iodo isomers suffer from steric hindrance .
Protecting Group Impact : Benzyl groups (methyl or methoxy) balance stability and reactivity, whereas SEM groups enable orthogonal deprotection strategies .
Biological Relevance : Substitutions on the benzyl ring (methyl, chloro, methoxy) tune bioactivity by altering electronic and steric profiles .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For 4-iodo-1-(4-methylbenzyl)-1H-pyrazole, 3-(4-methylbenzyl)-1H-pyrazole serves as the intermediate.
Reaction conditions :
Regioselective Iodination
Iodination at the 4-position is achieved using electrophilic iodinating agents:
Protocol A (N-Iodosuccinimide) :
-
Limitation : Requires prior protection of the 1-position benzyl group to prevent competing reactions.
Protocol B (I₂/KIO₃) :
-
Conditions : I₂ (2.0 eq), KIO₃ (1.5 eq) in AcOH/H₂O (4:1), 60°C, 6 h.
-
Advantage : Cost-effective for large-scale synthesis (≥100 g batches).
Suzuki-Miyaura Cross-Coupling Approaches
Boronic Acid Coupling
Aryl boronic acids enable late-stage functionalization of pre-iodinated pyrazoles:
Step 1 : Synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole
Step 2 : Suzuki Coupling with Iodide Sources
Table 1 : Optimization of Suzuki Coupling Parameters
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 1–5 mol% | 2 mol% |
| Temperature | 80–140°C | 120°C |
| Reaction Time | 3–30 min | 5 min |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄ |
Direct Iodination of Pre-Functionalized Pyrazoles
One-Pot Iodination-Alkylation
This method integrates iodination and benzylation in a single vessel:
Procedure :
-
Iodination : 1H-pyrazole (1.0 eq) reacts with ICl (1.05 eq) in DCM at −20°C.
-
Benzylation : 4-Methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 4 h.
-
Workup : Quench with Na₂S₂O₃, extract with EtOAc, dry over MgSO₄.
-
Overall Yield : 68%.
Metal-Free Iodination
Reagent System :
Purification and Characterization
Crystallization Optimization
Solvent Screening :
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (7:3) | 99.5 | 85 |
| Hexane/EtOAc (4:1) | 98.2 | 78 |
| Acetonitrile | 97.8 | 90 |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, pyrazole-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 5.05 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
Scalability and Industrial Considerations
Batch vs Flow Chemistry
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 12 h | 2 h |
| Maximum Batch Size | 5 kg | 50 kg/day |
| Iodine Utilization | 78% | 92% |
Environmental Impact
E-Factor Analysis :
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Condensation-Halogenation | 23.4 |
| Suzuki Coupling | 8.9 |
| Direct Iodination | 15.7 |
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